(Carboxymethyl)cobalamin
Description
Cobalamin, a water-soluble vitamin, is a complex organometallic compound essential for DNA synthesis, red blood cell formation, and neurological function . Its structure comprises a corrin ring with a central cobalt ion coordinated to a nucleotide loop and variable upper ligands (e.g., methyl, adenosyl, cyano, or hydroxyl groups) . Biologically active forms include methylcobalamin, adenosylcobalamin, hydroxocobalamin, and cyanocobalamin, each distinguished by their axial ligands . Cobalamin is synthesized exclusively by bacteria and archaea, with dietary sources including animal products, fortified foods, and certain algae . Deficiency manifests as megaloblastic anemia or neurological dysfunction and is often linked to malabsorption, dietary insufficiency, or genetic disorders .
Properties
CAS No. |
14517-61-4 |
|---|---|
Molecular Formula |
C64H91CoN13O16P |
Molecular Weight |
1388.414 |
IUPAC Name |
cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;acetate |
InChI |
InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3,(H,3,4);/q;;+3/p-3 |
InChI Key |
KPFAAKYTRSSOQN-UHFFFAOYSA-K |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC(=O)[O-].[Co+3] |
Synonyms |
Co-(carboxymethyl)cobalamin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cobalamin Compounds
The biological activity, stability, and applications of cobalamin derivatives vary significantly based on their ligands. Below is a comparative analysis of key forms:
Table 1: Structural and Functional Comparison of Cobalamin Derivatives
Key Findings from Comparative Studies:
Bioavailability: Methylcobalamin and adenosylcobalamin are directly active in human metabolism, whereas cyanocobalamin requires enzymatic conversion .
Stability: Cyanocobalamin is the most stable synthetic form, making it ideal for supplements and fortified foods . Hydroxocobalamin has prolonged retention in circulation, favored for emergency treatments .
Clinical Utility: Methylcobalamin is preferred for neurological disorders due to its role in myelin synthesis . Elevated serum cobalamin levels (>1000 pmol/L) are linked to alcoholism, liver disease, or cancer, necessitating differential diagnosis .
Microbial Production: Soil and marine microbes produce diverse analogs (e.g., nitrocobalamin), suggesting ecological specialization in low-oxygen niches .
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